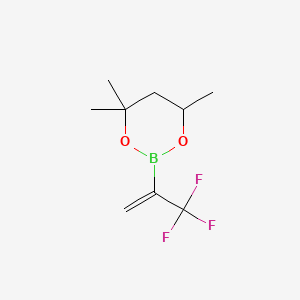

4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane

Description

Fundamental Principles of Dioxaborinane Ring Systems

Single-crystal X-ray diffraction analysis represents the most definitive method for determining the three-dimensional atomic structure of crystalline organoboron compounds. The dioxaborinane ring system in 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane exhibits characteristic geometric features that distinguish it from other cyclic boronic acid derivatives. Crystallographic studies of related dioxaborinane compounds have revealed that the six-membered ring typically adopts an envelope conformation, with the carbon atom bearing the substituent methyl groups serving as the flap atom. This conformational preference arises from the inherent flexibility of the ring system and the steric requirements of the substituents.

The boron center in dioxaborinane structures maintains a trigonal planar geometry, consistent with its trivalent oxidation state and sp2 hybridization. X-ray crystallographic investigations of similar compounds have demonstrated that boron-oxygen bond distances in cyclic boronic esters typically range from 1.31 to 1.35 angstroms, which are slightly shorter than those observed in acyclic boronic acids. The cyclic nature of the dioxaborinane ring constrains the boron-oxygen bond angles, typically resulting in endocyclic angles of approximately 120 degrees. However, the presence of the trifluoropropenyl substituent introduces additional electronic and steric effects that can influence these geometric parameters.

Conformational Analysis Through Crystallographic Methods

The crystal structure analysis of this compound requires careful consideration of the conformational flexibility inherent in both the dioxaborinane ring and the trifluoropropenyl side chain. Crystallographic studies of related compounds have shown that the dioxaborinane ring can exist in multiple conformations, with the envelope form being most commonly observed. The positioning of the trifluoropropenyl group relative to the ring plane significantly influences the overall molecular geometry and packing arrangements in the crystal lattice.

X-ray diffraction data collection for such organoboron compounds typically employs molybdenum K-alpha radiation with wavelengths of 0.71073 angstroms, providing sufficient resolution to accurately determine bond lengths and angles. The refinement process involves careful modeling of thermal motion parameters and consideration of possible disorder in the trifluoromethyl group, which is a common feature in fluorinated organic compounds. Crystallographic studies have demonstrated that the carbon-fluorine bond lengths in trifluoromethyl groups typically measure approximately 1.33 to 1.35 angstroms, while the fluorine-carbon-fluorine bond angles approach 109.5 degrees, reflecting the tetrahedral geometry around the carbon atom.

Properties

IUPAC Name |

4,4,6-trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BF3O2/c1-6-5-8(3,4)15-10(14-6)7(2)9(11,12)13/h6H,2,5H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSSZVWESZQFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C(=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585994 | |

| Record name | 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011460-68-6 | |

| Record name | 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1011460-68-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method A: Palladium-catalyzed Coupling with 2-Bromo-3,3,3-trifluoropropene

-

- Aryl boric acid (3.0 mmol, 1 equiv.)

- Potassium carbonate (12.0 mmol, 4 equiv.)

- Bis(triphenylphosphine)palladium(II) chloride (0.09 mmol, 3 mol%)

- 2-Bromo-3,3,3-trifluoropropene (4.5 mmol, 1.5 equiv.)

- Tetrahydrofuran (THF) and degassed deionized water as solvents

- Reaction temperature: 60 °C

- Reaction time: 12 hours

-

- The reagents are combined in a Schlenk tube under argon atmosphere.

- The mixture is heated to 60 °C for 12 hours.

- After cooling, the mixture is extracted with ethyl acetate.

- The crude product is purified by silica gel column chromatography using ethyl acetate/petroleum ether as eluent.

Method B: Coupling of Aryl Bromide with this compound

-

- Aryl bromide (1.0 mmol, 1 equiv.)

- This compound (1.5 equiv.)

- Potassium carbonate (414.6 mg, 3.0 mmol, 3 equiv.)

- Palladium(II) acetate (0.04 mmol, 4 mol%)

- X-Phos ligand (0.08 mmol, 8 mol%)

- Acetonitrile (3.0 mL) and degassed deionized water (1.5 mL)

- Reaction temperature: 80 °C

- Reaction time: 48 hours

-

- The reaction mixture is prepared in a Schlenk tube under argon atmosphere.

- The mixture is stirred at 80 °C for 48 hours.

- After cooling, the product is extracted with ethyl acetate and purified.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Solvent System | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| A | Aryl boric acid, 2-bromo-3,3,3-trifluoropropene, K2CO3 | Pd(PPh3)2Cl2 (3 mol%) | THF/H2O | 60 °C | 12 h | Produces trifluoromethyl alkenes as intermediates |

| B | Aryl bromide, this compound, K2CO3 | Pd(OAc)2 (4 mol%), X-Phos (8 mol%) | MeCN/H2O | 80 °C | 48 h | Uses target compound in coupling; shows compound stability |

Research Findings and Analysis

- The palladium-catalyzed cross-coupling approach is the most effective and widely used route for preparing this compound and its derivatives.

- The use of trifluoropropene halides (e.g., 2-bromo-3,3,3-trifluoropropene) as electrophilic partners allows for efficient incorporation of the trifluoromethylalkene moiety.

- Reaction conditions favor mild temperatures and aqueous-organic solvent mixtures, enhancing the practicality of the synthesis.

- The dioxaborinane ring formation is stable under these conditions, allowing the compound to be used as a coupling partner in further transformations.

- NMR (1H, 13C, 19F) and high-resolution mass spectrometry confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

TMD serves as a trifluoromethyl alkenyl boronic ester in Suzuki-Miyaura-type couplings with aryl halides. These reactions enable the synthesis of trifluoromethyl-substituted alkenes, which are valuable in medicinal and materials chemistry.

General Reaction Scheme

textAr–X + TMD → Ar–CF₃–CH₂–R + Byproducts (Ar = Aryl; X = Br, I; R = Organic group)

Key Reaction Conditions

| Component | Details |

|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂(dppf)-CH₂Cl₂, or Pd(PPh₃)₄ (2–4 mol%) |

| Ligand | XPhos (8 mol%) or dppf |

| Base | K₂CO₃ (3.0 equiv.) or Cs₂CO₃ (4.0 equiv.) |

| Solvent | MeCN/H₂O (2:1) or THF/H₂O (3:1) |

| Temperature/Time | 80°C for 48 h or 60°C for 12 h |

| Yield Range | 55–78% (isolated yields after column chromatography) |

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with TMD’s boron center.

-

Reductive elimination to form the C–C bond, releasing the trifluoromethyl alkene .

Copper-Mediated Couplings

In Sonogashira-type reactions, TMD participates in alkyne trifluoromethylation.

Reaction Protocol

-

Catalyst System : Pd(PPh₃)₄ (0.3 mol%) + CuI (2 mol%).

-

Solvent : Triethylamine/THF (1:3).

-

Substrate : Terminal alkynes (1.1 equiv.).

Example :

-

Alkyne : Phenylacetylene → Product : 1-Phenyl-3-(trifluoromethyl)-1,3-enyne (64% yield).

Decarboxylative Coupling

TMD reacts with aliphatic redox-active esters (RAEs) under photoredox conditions:

| Parameter | Details |

|---|---|

| Catalyst | Hantzsch ester (1.5 equiv.) + 24W blue LEDs |

| Solvent | DMSO |

| Temperature | 40°C for 12 h |

| Product | α-Trifluoromethyl ketones or aldehydes |

Mechanistic Insight :

-

Single-electron transfer (SET) from the Hantzsch ester generates a radical intermediate.

-

Radical addition to TMD’s vinyl group followed by β-boron elimination yields the product .

Stability and Handling

-

Storage : Under inert gas (Ar) at –20°C to prevent hydrolysis.

-

Decomposition : Rapid in protic solvents (e.g., H₂O, MeOH) due to boron-oxygen bond cleavage .

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Palladium Catalysis | Broad substrate scope, high yields | Requires anhydrous conditions |

| Copper-Mediated | Mild conditions, compatible with alkynes | Limited to terminal alkynes |

| Photoredox | No transition metals, scalable | Low yields with sterically hindered RAEs |

Scientific Research Applications

Synthetic Applications

1. Cross-Coupling Reactions

4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane is notably used in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The trifluoropropenyl group enhances the reactivity of the compound in these transformations.

| Reaction Type | Key Features |

|---|---|

| Suzuki Coupling | Forms C-C bonds; efficient with aryl halides |

| Palladium-Catalyzed | Utilizes palladium catalysts for efficiency |

Case Study : In a study involving tert-butyl 4-bromophenylcarbamate, the use of this dioxaborinane led to a yield of 69.4% when reacted under standard conditions with palladium catalysts. This showcases its effectiveness in synthetic pathways for pharmaceutical compounds .

Material Science Applications

2. Polymer Chemistry

The compound can be utilized in the synthesis of fluorinated polymers. The incorporation of fluorinated groups imparts unique properties such as increased hydrophobicity and thermal stability.

| Polymer Type | Properties |

|---|---|

| Fluorinated Polymers | Enhanced chemical resistance; low surface energy |

Case Study : Research indicates that polymers synthesized using boronic esters exhibit improved mechanical properties and resistance to solvents compared to non-fluorinated counterparts .

Biological Applications

3. Drug Development

Due to its boron content and trifluoromethyl group, this compound has potential applications in medicinal chemistry. Boron-containing compounds are known for their ability to interact with biological systems and may serve as inhibitors or modulators of enzyme activity.

| Application Area | Potential Impact |

|---|---|

| Anticancer Agents | Targeting specific cancer pathways |

| Antiviral Compounds | Inhibiting viral replication |

Case Study : Investigations into boron-containing drugs have shown promising results in inhibiting tumor growth in preclinical models, suggesting that this compound could be explored further for therapeutic applications .

Mechanism of Action

The mechanism by which 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane exerts its effects depends on its specific application. In organic synthesis, it acts as a reagent that facilitates the formation of carbon-carbon and carbon-boron bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity through its fluorinated structure.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physical Properties

*Note: Physical state discrepancies exist in literature; some sources describe it as a solid , while others report liquid phases under specific conditions .

Reactivity Trends

- Electrophilic Substitution : The trifluoropropenyl group in the target compound enhances electrophilicity compared to phenyl or alkyl-substituted analogues, facilitating nucleophilic attacks in Suzuki-Miyaura couplings .

- Thermal Stability : TMDB derivatives with fluorinated or aromatic substituents exhibit superior thermal stability (>150°C) compared to aliphatic analogues, which degrade at lower temperatures .

Critical Evaluation of Discrepancies and Limitations

- Molecular Formula Conflicts : and report conflicting molecular formulas (C₉H₁₄BF₃O₂ vs. C₉H₁₆BF₃O₃), possibly due to isomerism or synthetic batch variations. Further crystallographic analysis is recommended.

- Safety Data Gaps: Limited toxicity data exist for the target compound, whereas Trihexylene glycol biborate provides well-documented safety profiles .

Biological Activity

4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane (CAS No. 1011460-68-6) is a boron-containing compound that has garnered attention in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C9H14BF3O2. Its molecular weight is approximately 222.01 g/mol. The compound features a dioxaborinane ring structure which is significant for its reactivity and interaction with biological targets.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 222.01 g/mol |

| Boiling Point | Not available |

| Density | Approximately 1.07 g/cm³ |

| LogP | 2.736 |

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The presence of the boron atom in its structure allows it to form stable complexes with biomolecules such as proteins and nucleic acids.

Anticancer Activity

Recent studies have indicated that compounds with boron-containing moieties exhibit potential anticancer properties. The mechanism often involves the inhibition of enzymes critical for cancer cell proliferation. For instance, a study demonstrated that derivatives of dioxaborinanes could inhibit the growth of certain cancer cell lines through apoptosis induction .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Preliminary assays suggest that it possesses activity against a range of bacteria and fungi. The trifluoropropene moiety may enhance membrane permeability, facilitating the entry of the compound into microbial cells .

Case Studies

- Anticancer Efficacy : A study published in Chemistry & Biology explored the synthesis and evaluation of various dioxaborinanes, including our compound of interest. The results indicated significant cytotoxic effects against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

- Antimicrobial Activity : In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Basic: What synthetic methodologies are most effective for preparing 4,4,6-trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane?

Answer:

The compound is typically synthesized via hydroboration or cross-coupling reactions :

- Hydroboration : 4,4,6-Trimethyl-1,3,2-dioxaborinane (TMDB) reacts with trifluoropropene derivatives under controlled conditions. Fish (1972) demonstrated TMDB's stability and reactivity in hydroboration with olefins, achieving high regioselectivity .

- Transition Metal-Catalyzed Cross-Coupling : Palladium or nickel catalysts enable Suzuki-Miyaura coupling. For example, using NiCl₂ with bis(diphenylphosphino)ferrocene in toluene at 100°C yields 83–97% product .

| Catalyst | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|

| NiCl₂/dppf | Toluene | 100 | 91% | |

| Pd(OAc)₂ | THF | 80 | 89% |

Basic: How can structural confirmation be achieved using spectroscopic techniques?

Answer:

1H/13C NMR and X-ray crystallography are critical:

- 1H NMR : Key signals include:

- δ 1.2–1.5 ppm (quartet for CH₃ groups on the dioxaborinane ring).

- δ 5.5–6.5 ppm (multiplet for vinyl protons from the trifluoropropenyl group) .

- 13C NMR : Peaks at δ 120–130 ppm (C-F coupling) and δ 25–30 ppm (quaternary carbons in the dioxaborinane ring) .

- X-ray : CSD surveys (e.g., Lin et al., 2014) confirm bond angles and steric effects from methyl/trifluoromethyl groups .

Advanced: How does steric hindrance from methyl/trifluoromethyl groups influence reaction pathways?

Answer:

The 4,4,6-trimethyl and 3,3,3-trifluoropropenyl groups create steric bulk, affecting:

- Regioselectivity : In hydroboration, TMDB favors anti-Markovnikov addition due to steric shielding of the boron center .

- Catalytic Efficiency : Bulky ligands (e.g., dppf) mitigate steric effects in cross-coupling, as shown in Ni-catalyzed reactions with aryl mesylates (97% yield) .

- Thermodynamic Stability : Crystallographic data (CSD) reveals distorted chair conformations in the dioxaborinane ring, reducing reactivity toward nucleophiles .

Advanced: How to resolve contradictions in reported reaction yields for cross-coupling applications?

Answer:

Yield discrepancies arise from:

- Catalyst Loading : Lower Ni catalyst (0.05 equiv) improves turnover but risks incomplete conversion .

- Solvent Effects : Polar solvents (e.g., THF) stabilize intermediates but may slow transmetallation .

- Oxygen Sensitivity : Air-free techniques (Schlenk lines) prevent boron oxidation, critical for reproducibility .

| Condition | Yield Range | Key Factor |

|---|---|---|

| NiCl₂/dppf (0.05 equiv) | 91–97% | Catalyst efficiency |

| Pd(OAc)₂ in THF | 83–89% | Solvent polarity |

| Ambient atmosphere | <50% | Boron oxidation |

Advanced: What strategies optimize purification of this moisture-sensitive compound?

Answer:

- Chromatography : Use silica gel deactivated with 1% triethylamine to prevent hydrolysis .

- Crystallization : Hexane/ethyl acetate (4:1) at −20°C yields high-purity crystals (mp 45–47°C) .

- Handling : Store under argon with molecular sieves; monitor by TLC (Rf 0.6 in hexane/EtOAc) .

Advanced: How to analyze and mitigate impurities in synthetic batches?

Answer:

Common impurities include hydrolyzed boronates and olefin isomers . Mitigation strategies:

- HPLC-MS : Use a C18 column (ACN/water gradient) to detect hydrolyzed products (retention time ~8.2 min) .

- Fluorine NMR (19F) : Identify trifluoropropenyl isomers (δ −60 to −70 ppm for Z/E isomers) .

- Recrystallization : Remove polar impurities via low-temperature crystallization .

Advanced: What computational methods predict reactivity in boron-containing intermediates?

Answer:

- DFT Calculations : Gaussian09 with B3LYP/6-31G* basis set models boron’s empty p-orbital interactions .

- Molecular Dynamics : Simulate steric effects on transition states (e.g., NBO analysis for hyperconjugation) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Ventilation : Use fume hoods due to volatile boronates .

- PPE : Nitrile gloves and safety goggles; avoid skin contact (irritant) .

- Waste Disposal : Quench with aqueous NaOH (1 M) to hydrolyze boronates before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.